

Physical and chemical properties of N-alpha-t-Boc-L-glutamine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Glu-NH₂*

Cat. No.: *B558324*

[Get Quote](#)

N-alpha-t-Boc-L-glutamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-alpha-t-Boc-L-glutamine (Boc-Gln-OH) is a pivotal protected amino acid derivative extensively utilized in the fields of peptide synthesis, drug discovery, and biotechnology.^{[1][2]} The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under various conditions while allowing for facile removal under moderately acidic conditions, making it an indispensable tool for the controlled assembly of peptide chains.^[3] This technical guide provides an in-depth overview of the physical and chemical properties of N-alpha-t-Boc-L-glutamine, detailed experimental protocols for its characterization, and a visualization of its application in solid-phase peptide synthesis.

Core Physical and Chemical Properties

N-alpha-t-Boc-L-glutamine is a white to off-white crystalline powder.^{[4][5]} Its key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{10}H_{18}N_2O_5$	[1]
Molecular Weight	246.26 g/mol	[6]
Melting Point	113-116 °C (decomposes)	[5]
Appearance	White to off-white powder	[1] [4]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and methanol. Sparingly soluble in water.	[4] [5]
Optical Rotation	$[\alpha]^{20}_D -3.0^\circ$ to -4.0° (c=2 in Ethanol)	[7]
pKa	3.84 ± 0.10 (Predicted)	

Experimental Protocols

Accurate characterization of N-alpha-t-Boc-L-glutamine is crucial for its effective use in research and development. The following sections detail the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-alpha-t-Boc-L-glutamine, confirming the presence of the Boc protecting group and the integrity of the glutamine structure.[\[3\]](#)

¹H NMR Analysis Protocol:

- Sample Preparation: Dissolve 5-10 mg of N-alpha-t-Boc-L-glutamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

- Acquisition: Acquire the ^1H NMR spectrum using standard parameters. A typical ^1H NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around 1.4 ppm.[3] The protons of the glutamine backbone will appear at distinct chemical shifts.
- Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

^{13}C NMR Analysis Protocol:

- Sample Preparation: Prepare the sample as described for ^1H NMR analysis.
- Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the spectrum as described for ^1H NMR. The spectrum will show characteristic signals for the carbons of the Boc group (quaternary carbon and methyl carbons) and the glutamine backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in N-alpha-t-Boc-L-glutamine.

Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable wavelength range (e.g., 4000-400 cm^{-1}).
- Analysis: The resulting spectrum will show characteristic absorption bands for the N-H, C=O (of the carbamate, carboxylic acid, and amide), and C-H bonds.

High-Performance Liquid Chromatography (HPLC)

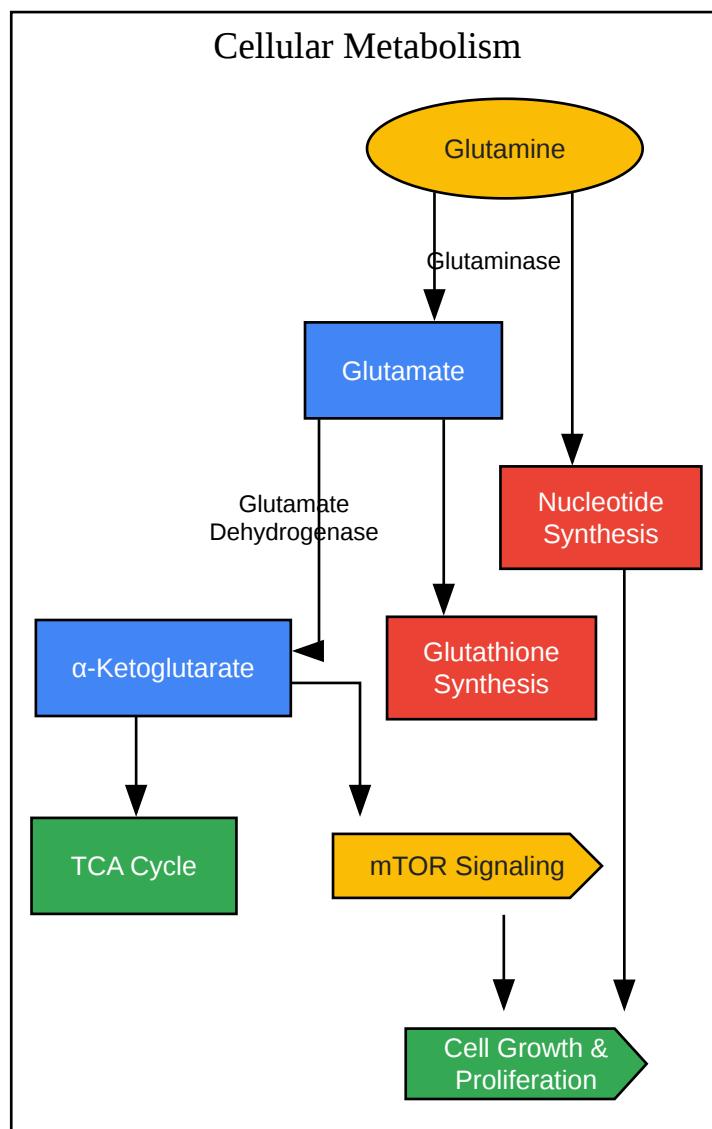
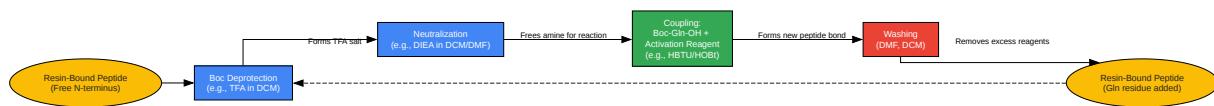
HPLC is a primary method for determining the purity of N-alpha-t-Boc-L-glutamine.

Protocol for Purity Determination:

- **System Preparation:** Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- **Sample Preparation:** Prepare a standard solution of N-alpha-t-Boc-L-glutamine of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).
- **Injection and Analysis:** Inject the sample onto the HPLC system and run the gradient method.
- **Detection:** Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
- **Data Analysis:** The purity is determined by calculating the area percentage of the main peak corresponding to N-alpha-t-Boc-L-glutamine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of N-alpha-t-Boc-L-glutamine.



Protocol:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol for electrospray ionization - ESI).
- **Infusion:** Infuse the sample solution directly into the mass spectrometer.
- **Acquisition:** Acquire the mass spectrum in the positive or negative ion mode.
- **Analysis:** The spectrum should show a prominent peak corresponding to the molecular ion ($[M+H]^+$ or $[M-H]^-$) or an adduct (e.g., $[M+Na]^+$), confirming the molecular weight of 246.26 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

N-alpha-t-Boc-L-glutamine is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis.^[8] The Boc group protects the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain.

Below is a diagram illustrating the general workflow of incorporating a Boc-Gln-OH residue into a peptide chain during SPPS.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. chempep.com [chempep.com]
- To cite this document: BenchChem. [Physical and chemical properties of N-alpha-t-Boc-L-glutamine.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558324#physical-and-chemical-properties-of-n-alpha-t-boc-l-glutamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com